
1-cyclopropyl-1H-pyrrole-2-carbaldehyde
Overview
Description
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde, also known as CPAC, is a pyrrole derivative. It has the empirical formula C8H9NO and a molecular weight of 135.16 .
Molecular Structure Analysis
The molecular structure of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring attached to a cyclopropyl group and a carbaldehyde group . The exact 3D structure is not available in the sources I found.Physical And Chemical Properties Analysis
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
Isoxazole Strategy for Synthesis : A method for synthesizing 5-aryl- and 4,5-disubstituted 1H-pyrrole-2,3-diones using isoxazole-5-carbaldehydes has been developed. This approach, mediated by Mo(CO)6 in wet MeCN, highlights the potential of 1H-pyrrole-2,3-diones as precursors for further chemical synthesis, such as substituted 1H-pyrrolo[2,3-b]quinoxalines (Galenko et al., 2022).
Magnetic Properties : The use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand has led to the synthesis of a new {Mn(III)25} barrel-like cluster, demonstrating the compound's utility in the study of single-molecule magnetic behavior (Giannopoulos et al., 2014).
Photoinduced Intramolecular Addition : The efficiency of intramolecular photoaddition reactions involving 1-(omega-alkenyl)-2-haloindole-3-carbaldehydes and similar compounds for the preparation of fused indoles and pyrroles showcases the versatility of these compounds in synthesizing complex heterocyclic structures (Lu et al., 2009).
Fluoropyrroles Synthesis : The development of methodologies for preparing 3-fluoropyrroles from 2-aryl-5-(bromomethyl)-1-pyrrolines demonstrates the compound's role in introducing fluorine atoms into the pyrrole ring, enhancing its potential in drug design and other applications (Surmont et al., 2009).
Regio-, Diastereo-, and Enantioselective Transformations : The treatment of meso-cyclopropyl carbaldehydes with organocatalysts for the production of 1,3-chlorochalcogenated products highlights the compound's utility in achieving regioselective, diastereoselective, and enantioselective transformations, essential for creating molecules with specific chiral centers (Wallbaum et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-cyclopropylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-8-2-1-5-9(8)7-3-4-7/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAXARQIEKNOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271482 | |
| Record name | 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
1039758-67-2 | |
| Record name | 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039758-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



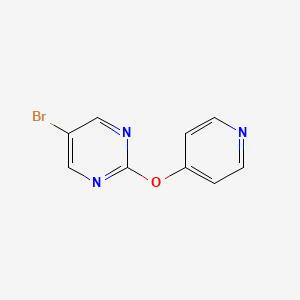
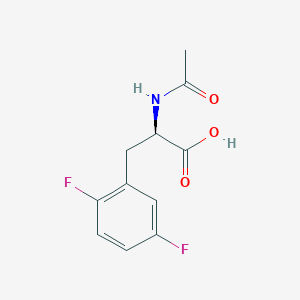
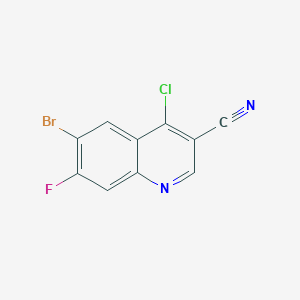
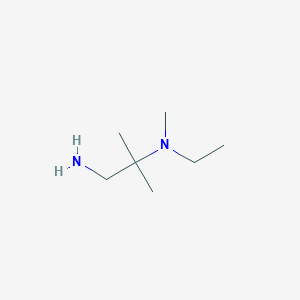
![4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1370980.png)
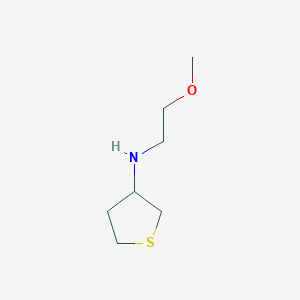
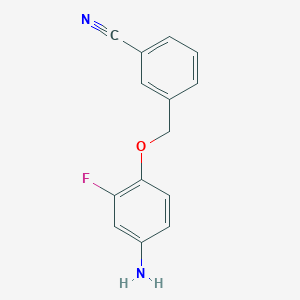

![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)
![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)
![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)
![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)